![molecular formula C15H18Cl2N2O B1424635 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride CAS No. 1220036-45-2](/img/structure/B1424635.png)
5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride
Overview
Description
Scientific Research Applications
Fluorescent Probes for DNA Detection
The study by Perin et al. (2011) discusses the synthesis of novel benzimidazo[1,2-a]quinolines, including derivatives with piperidine, which are similar in structure to 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride. These compounds have been characterized for their potential as DNA-specific fluorescent probes due to their enhanced fluorescence emission intensity in the presence of ct-DNA, highlighting their application in biochemical research for DNA interaction studies Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, Dyes and Pigments, 2011.
Antimicrobial Agents
Nandeshwarappa et al. (2006) explored the synthesis of novel substituted thiopyrano[2,3-b]quinolines via microwave irradiation in the presence of piperidine. Among the synthesized compounds, specific derivatives showed high antimicrobial activity against S. aureus and M. roseus, indicating the potential use of 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride derivatives as antimicrobial agents Nandeshwarappa, D. B. Aruna Kumar, M. Kumaraswamy, Y. S. Ravi Kumar, H. Bhojya Naik, K. Mahadevan, Phosphorus, Sulfur, and Silicon and the Related Elements, 2006.
Chemical Synthesis and Characterization
Safina et al. (2009) conducted a study on the primary functionalization of quinolines polyfluorinated at the benzene ring by reaction with nitrogen-centered nucleophiles, including piperidine. This research provides insights into the chemical behavior and synthesis of complex quinoline derivatives, relevant for developing new compounds with potential pharmacological applications Safina, G. A. Selivanova, I. Bagryanskaya, V. D. Shteingarts, Russian Chemical Bulletin, 2009.
Anticancer Activities
PT-262, a novel synthetic compound with a structure analogous to 5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride, was investigated for its anticancer activity against lung carcinoma cells. This study revealed that PT-262 induces cell death associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway, highlighting the potential therapeutic applications of similar quinoline derivatives in cancer treatment Tzu-Sheng Hsu, Chinpiao Chen, Pei-Ting Lee, Shu-Jun Chiu, Huei-Fang Liu, Chih-Chien Tsai, Jui‐I Chao, Cancer Chemotherapy and Pharmacology, 2008.
properties
IUPAC Name |
5-chloro-8-(piperidin-3-ylmethoxy)quinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c16-13-5-6-14(15-12(13)4-2-8-18-15)19-10-11-3-1-7-17-9-11;/h2,4-6,8,11,17H,1,3,7,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWANYLYPIJGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-(3-piperidinylmethoxy)quinoline hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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